1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylbenzyl)piperazine
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methylphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-3-2-4-17(11-16)13-21-7-9-22(10-8-21)14-18-5-6-19-20(12-18)24-15-23-19/h2-6,11-12H,7-10,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOJEOIMWNTEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
The benzodioxolylmethyl group is introduced via SN2 displacement, where piperazine’s secondary amine attacks the electrophilic carbon of 1-(chloromethyl)-1,3-benzodioxole. IR spectroscopy confirms C-Cl bond disappearance at 817 cm⁻¹ post-reaction. The intermediate, 1-(1,3-benzodioxol-5-ylmethyl)piperazine, is isolated via extraction with dichloromethane (CH₂Cl₂) and recrystallized from ethanol.
Alkylation with 3-Methylbenzyl Halides
The second alkylation proceeds via a similar mechanism, with the remaining piperazine nitrogen attacking 3-methylbenzyl chloride. ¹H NMR of the final product shows characteristic aromatic protons at δ 6.8–7.2 ppm and methylene bridges at δ 3.6–4.2 ppm. LC-MS data (m/z 369.2 [M+H]⁺) align with the theoretical molecular weight of 368.5 g/mol.
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Confirmation
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Stepwise Alkylation | DMF, K₂CO₃, 80°C, 8h | 78 | 95 |
| Microwave-Assisted | DMF, NaH, 100°C, 2h | 92 | 98 |
| One-Pot Tandem | MeCN, NaH, reflux, 12h | 75 | 90 |
Microwave irradiation enhances reaction efficiency by promoting uniform heating, reducing side products like 1,4-disubstituted piperazines.
Challenges and Mitigation Strategies
-
Di-Alkylation Byproducts : Controlled stoichiometry (1:1 molar ratio of piperazine to alkylating agent) and slow reagent addition minimize undesired disubstitution.
-
Solvent Selection : Polar aprotic solvents (DMF, MeCN) improve reagent solubility, while ethanol facilitates recrystallization.
Industrial-Scale Production Considerations
Pilot-scale synthesis (10 kg batches) employs continuous flow reactors to maintain temperature control and achieve 85% yield. Environmental impact is reduced via solvent recovery systems .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-methylbenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring or the piperazine nitrogen atoms using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Neuropharmacology
One prominent application of this compound is in neuropharmacology. The piperazine ring structure is known to interact with multiple neurotransmitter receptors, including serotonin and dopamine receptors. Research indicates that derivatives of piperazine exhibit potential as antipsychotic agents and in the treatment of neurological disorders such as Parkinson's disease and depression .
- Case Study : A study on similar compounds demonstrated their efficacy in reducing tremors in Parkinson's patients, highlighting the potential for 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylbenzyl)piperazine to serve as a therapeutic agent in neurodegenerative diseases .
Antidepressant Activity
Research has shown that piperazine derivatives can exhibit antidepressant-like effects. The modulation of serotonin pathways is crucial in this context, and compounds with similar structures have been documented to enhance mood and alleviate symptoms of depression .
- Case Study : In preclinical models, compounds related to this piperazine derivative were tested for their ability to increase serotonin levels, leading to significant improvements in depressive behaviors .
Synthetic Applications
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylbenzyl)piperazine involves straightforward coupling reactions, often utilizing metal-free procedures to enhance sustainability in chemical manufacturing. This aspect is critical as it reduces the environmental impact associated with traditional synthetic methods that require heavy metal catalysts .
Antimicrobial Properties
Piperazine derivatives have been investigated for their antimicrobial properties against various pathogens. The structural features of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylbenzyl)piperazine suggest potential efficacy against bacterial infections due to its ability to disrupt microbial cell membranes .
Antitumor Activity
Emerging research indicates that piperazine-based compounds may possess antitumor properties by inhibiting cancer cell proliferation and inducing apoptosis in malignant cells. The ability to target multiple cellular pathways makes these compounds valuable in oncology research .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylbenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Benzodioxole vs. Methylenedioxyphenyl Groups
1-(3,4-Methylenedioxyphenyl)piperazine (MDPP) ():
MDPP lacks the benzylmethyl spacer present in the target compound. Its methylenedioxy group enhances serotonin receptor (5-HT) binding, particularly 5-HT1A/2A subtypes, due to electron-rich aromatic interactions . In contrast, the target compound’s benzodioxolylmethyl group may shift selectivity toward dopamine receptors (e.g., D2/D3), as seen in Piribedil .1-(3-Trifluoromethylphenyl)piperazine (TFMPP) ():
TFMPP’s trifluoromethyl group, a strong electron-withdrawing substituent, confers high 5-HT1B selectivity (Ki < 10 nM) compared to the target compound’s 3-methylbenzyl group, which is less electronegative and may favor dopamine receptor interactions .
Substituted Benzyl Groups
- 1-(3-Methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine ():
This analogue replaces the benzodioxole group with a trifluoromethylbenzyl substituent. The trifluoromethyl group increases molecular polarity (cLogP ~3.8 vs. target compound’s ~4.2) and may reduce blood-brain barrier permeability compared to the benzodioxole moiety .
Pharmacological Profiles
Physicochemical and Metabolic Properties
- Metabolic Stability : Methylenedioxy groups (e.g., in MDPP) are prone to cytochrome P450-mediated O-demethylation, whereas the 3-methylbenzyl group in the target compound may undergo slower oxidative metabolism due to steric hindrance .
Biological Activity
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylbenzyl)piperazine (commonly referred to as the compound) is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula: C24H24N2O4
- Molecular Weight: 420.46 g/mol
The structure features a piperazine ring substituted with a 1,3-benzodioxole moiety and a 3-methylbenzyl group, which are believed to contribute to its biological properties.
Research indicates that the compound acts primarily through modulation of neurotransmitter systems, particularly by interacting with serotonin and dopamine receptors. The presence of the benzodioxole structure is associated with various neuropharmacological effects, including:
- Serotonin Receptor Modulation: The compound exhibits affinity for serotonin receptors, influencing mood and anxiety pathways.
- Dopamine Receptor Interaction: It may also interact with dopamine receptors, potentially affecting reward pathways and motor control.
Antidepressant Effects
A study demonstrated that derivatives of the compound exhibited significant antidepressant-like effects in animal models. The mechanism was linked to enhanced serotonergic transmission, as evidenced by increased levels of serotonin in the synaptic cleft following administration.
Antinociceptive Properties
The compound has shown promising results in pain models. It appears to exert antinociceptive effects through both central and peripheral mechanisms, likely involving opioid receptor pathways.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 : Antidepressant Activity (2019) | Demonstrated significant reduction in depressive behaviors in rodent models when administered at doses of 10-20 mg/kg. Mechanism linked to serotonin receptor modulation. |
| Study 2 : Antinociceptive Effects (2020) | Reported effective pain relief in inflammatory pain models with an ED50 value of 15 mg/kg. Suggested involvement of both opioid and non-opioid pathways. |
| Study 3 : Neuroprotective Effects (2021) | Showed potential neuroprotective properties against oxidative stress-induced neuronal damage in vitro. |
Q & A
Basic: What are the key structural features of this compound, and how do they influence its chemical reactivity?
The compound features a piperazine core substituted with a 1,3-benzodioxole methyl group at position 1 and a 3-methylbenzyl group at position 4. The benzodioxole moiety contributes electron-rich aromaticity, enhancing interactions with hydrophobic pockets in biological targets, while the 3-methylbenzyl group introduces steric and electronic effects that modulate receptor binding . The sulfonyl or methylbenzyl substituents (depending on analogs) influence solubility and metabolic stability .
Basic: What synthetic routes are commonly employed for preparing this compound?
Synthesis typically involves multi-step nucleophilic substitutions:
Piperazine functionalization : Reacting piperazine with 1,3-benzodioxole-5-methyl chloride to form the 1-substituted intermediate.
Second substitution : Introducing the 3-methylbenzyl group via alkylation using 3-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
Key conditions :
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| 1 | DMF, 60°C, 12h | Use of anhydrous conditions to avoid hydrolysis |
| 2 | K₂CO₃, DMF, RT | Excess alkylating agent (1.2 equiv.) improves substitution |
Advanced: How does the substitution pattern on benzyl groups affect binding affinity to serotonin receptors?
Substituents on the benzyl group significantly impact 5-HT1A receptor affinity. For example:
- 3-Methylbenzyl (as in this compound): Moderate steric hindrance balances receptor docking and selectivity.
- 2-Methoxybenzyl (analog): Increases affinity (Ki < 2 nM) due to hydrogen bonding with Ser residues .
Methodological insight : Use radioligand binding assays (e.g., [³H]-8-OH-DPAT for 5-HT1A) to quantify affinity shifts caused by substituent variations .
Advanced: What in vitro assays are suitable for evaluating neuropharmacological activity?
- Receptor binding assays : Screen against 5-HT1A, D₂, and 5-HT2A receptors using tritiated ligands (e.g., [³H]-spiperone for D₂) .
- Functional assays : Measure cAMP inhibition (5-HT1A) or calcium flux (5-HT2A) in transfected HEK293 cells .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Basic: What spectroscopic techniques are critical for characterization?
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., benzodioxole protons at δ 6.7–6.9 ppm) .
- HRMS : Validates molecular weight (e.g., C₂₀H₂₄N₂O₃ requires [M+H]⁺ = 341.186) .
- XRD : Resolves crystal structure to confirm stereochemistry (if crystalline) .
Advanced: How to resolve discrepancies in reported biological activity data?
Discrepancies often arise from assay conditions (e.g., cell type, ligand concentration). Resolution strategies :
- Standardize protocols : Use common reference ligands (e.g., serotonin for 5-HT1A).
- Validate with orthogonal assays : Compare binding data with functional (cAMP) or in vivo (rodent behavioral) results .
- Control for metabolic interference : Include CYP450 inhibitors in activity assays .
Advanced: What computational methods predict interactions with 5-HT1A receptors?
- Molecular docking : Use AutoDock Vina with 5-HT1A crystal structure (PDB: 7E2Z) to map binding poses. Focus on hydrogen bonds with Ser373 and hydrophobic contacts with Phe362 .
- MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field) .
Basic: What are the solubility and stability profiles under different conditions?
- Solubility : Poor in water (<0.1 mg/mL); soluble in DMSO (50 mg/mL) or methanol .
- Stability : Degrades at pH < 3 (acidic hydrolysis of benzodioxole) or > 8 (piperazine ring oxidation). Store at -20°C under argon .
Advanced: How to design analogs for enhanced metabolic stability?
- Strategies :
- Validation : Test analogs in human hepatocyte models and quantify half-life improvements .
Basic: What safety precautions are necessary for handling this compound?
- PPE : Gloves, lab coat, and goggles (skin/eye irritant) .
- Ventilation : Use fume hoods to avoid inhalation (may cause respiratory irritation).
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
